Cas no 895018-57-2 (1-(3-chlorophenyl)-5-(naphthalen-1-yl)methyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)
1-(3-chlorophenyl)-5-(naphthalen-1-yl)methyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 1-(3-chlorophenyl)-5-(naphthalen-1-yl)methyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one
- 1-(3-chlorophenyl)-5-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 1-(3-chlorophenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one
- 1-(3-chlorophenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
- 895018-57-2
- F2514-0243
- AKOS024655324
-
- Inchi: 1S/C22H15ClN4O/c23-17-8-4-9-18(11-17)27-21-20(12-25-27)22(28)26(14-24-21)13-16-7-3-6-15-5-1-2-10-19(15)16/h1-12,14H,13H2
- InChI Key: CSCOGFDUIYLSAS-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)N1C2=C(C=N1)C(N(C=N2)CC1=CC=CC2C=CC=CC1=2)=O
Computed Properties
- Exact Mass: 386.0934388g/mol
- Monoisotopic Mass: 386.0934388g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 28
- Rotatable Bond Count: 3
- Complexity: 613
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 50.5Ų
1-(3-chlorophenyl)-5-(naphthalen-1-yl)methyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2514-0243-2μmol |
1-(3-chlorophenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
895018-57-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2514-0243-5μmol |
1-(3-chlorophenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
895018-57-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2514-0243-10μmol |
1-(3-chlorophenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
895018-57-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2514-0243-20μmol |
1-(3-chlorophenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
895018-57-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2514-0243-1mg |
1-(3-chlorophenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
895018-57-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2514-0243-2mg |
1-(3-chlorophenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
895018-57-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2514-0243-3mg |
1-(3-chlorophenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
895018-57-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2514-0243-4mg |
1-(3-chlorophenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
895018-57-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2514-0243-5mg |
1-(3-chlorophenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
895018-57-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2514-0243-10mg |
1-(3-chlorophenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
895018-57-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
1-(3-chlorophenyl)-5-(naphthalen-1-yl)methyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 1-(3-chlorophenyl)-5-(naphthalen-1-yl)methyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one
Introduction to 1-(3-chlorophenyl)-5-(naphthalen-1-yl)methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS No. 895018-57-2)
The compound 1-(3-chlorophenyl)-5-(naphthalen-1-yl)methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, identified by its CAS number 895018-57-2, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic molecule combines structural features from multiple aromatic systems, including a chlorophenyl group and a naphthalenylmethyl substituent, linked through a pyrazolo[3,4-d]pyrimidinone core. Such structural motifs have garnered considerable attention due to their potential in modulating biological pathways relevant to various therapeutic areas.
The pyrazolo[3,4-d]pyrimidinone scaffold is particularly noteworthy in medicinal chemistry, as it has been extensively explored for its kinase inhibition properties. The presence of the chlorophenyl moiety at the C1 position introduces a region that can engage in hydrophobic interactions and possibly hydrogen bonding with target proteins. Meanwhile, the naphthalen-1-ylmethyl group at the C5 position adds another layer of structural complexity, potentially influencing solubility and metabolic stability. These features make the compound an intriguing candidate for further investigation.
Recent studies have highlighted the importance of polyheterocyclic systems in drug discovery. The 1-(3-chlorophenyl)-5-(naphthalen-1-yl)methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one structure exemplifies this trend by integrating multiple pharmacophoric elements into a single framework. This approach has been shown to enhance binding affinity and selectivity toward biological targets. For instance, derivatives of this class have demonstrated promise in inhibiting enzymes involved in cancer cell proliferation and inflammation.
In the realm of oncology research, kinase inhibitors remain a cornerstone of targeted therapy. The pyrazolo[3,4-d]pyrimidinone core is known to interact with various kinases, including those implicated in tyrosine signaling pathways. The chlorophenyl and naphthalen-1-ylmethyl substituents may fine-tune the binding interactions by optimizing steric and electronic properties. Preliminary computational studies suggest that these groups can modulate the compound’s binding affinity by influencing key hydrogen bonding networks and hydrophobic contacts with the enzyme active site.
Moreover, the metabolic fate of this compound is a critical consideration in drug development. The combination of aromatic rings and heterocyclic nitrogen atoms can influence both Phase I and Phase II biotransformations. The naphthalen-1-ylmethyl group, for example, may undergo oxidative metabolism via cytochrome P450 enzymes, while the chlorophenyl moiety could be susceptible to aromatic ring hydroxylation or demethylation pathways. Understanding these potential metabolic routes is essential for predicting drug efficacy and safety profiles.
The synthesis of 1-(3-chlorophenyl)-5-(naphthalen-1-yl)methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves multi-step organic transformations that highlight the synthetic versatility of heterocyclic chemistry. Key steps typically include condensation reactions to form the pyrazolo[3,4-d]pyrimidinone core followed by functionalization at the C3 and C5 positions with appropriate substituents. Advances in catalytic methods have enabled more efficient and scalable synthesis routes for such complex molecules.
From a computational chemistry perspective, molecular modeling techniques have been instrumental in elucidating the binding mode of this compound with potential targets. Docking studies indicate that it can effectively occupy pockets within kinases such as EGFR (epidermal growth factor receptor) and JAK2 (Janus kinase 2). The interplay between the chlorophenyl, naphthalen-1-ylmethyl, and pyrazolo[3,4-d]pyrimidinone moieties appears to be crucial for achieving high-affinity binding interactions.
The pharmacological activity of this compound has been preliminarily assessed in vitro using cellular assays. Early data suggest that it exhibits inhibitory effects on certain kinases at submicromolar concentrations. These findings align with observations from related scaffolds and underscore the potential therapeutic relevance of this molecule. Further experiments are warranted to confirm its specificity profile and assess off-target effects.
In conclusion,1-(3-chlorophenyl)-5-(naphthalen-1-yl)methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS No. 895018-57-2) represents a promising lead compound with significant implications for drug discovery efforts in oncology and inflammatory diseases. Its unique structural features—combining a chlorophenyl group with a naphthalenylmethyl substituent on a pyrazolo[3,4-d]pyrimidinone core—offer multiple opportunities for optimizing biological activity through rational design approaches.
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